molecular formula C13H11NO2S2 B10817034 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one

Cat. No.: B10817034
M. Wt: 277.4 g/mol
InChI Key: ALZXUICHTVTLKW-UHFFFAOYSA-N
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Description

The compound 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2,4,6,13(17)-tetraen-15-one is a highly complex heterocyclic molecule characterized by a fused tetracyclic framework containing oxygen (O), sulfur (S), and nitrogen (N) atoms. Its structure includes a central bicyclic core with substituents such as nitro and amino groups, synthesized via palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and BINAP in toluene) . Its crystallographic properties are often resolved using SHELX software, a standard tool for small-molecule refinement .

Properties

IUPAC Name

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c15-13-14-12-11(18-13)10-7(6-17-12)5-16-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZXUICHTVTLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to facilitate the formation of the tetracyclic structure. Detailed synthetic methods are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing and may involve advanced techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-oxa-12,16-dithia-14-azatetracyclo[...]-15-one with analogous tetracyclic heterocycles, emphasizing structural motifs, synthetic routes, and functional properties:

Compound Name Heteroatoms Key Substituents Synthetic Method Key Properties/Applications Reference
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2,4,6,13(17)-tetraen-15-one 1 O, 2 S, 1 N Nitro, amino groups Pd(OAc)₂/BINAP catalysis in toluene Drug intermediate; low yield (10% reported)
Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,7.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carboxylate 2 O, 2 N Phenyl, methyl ester Slow evaporation crystallization Crystallography study; hydrogen-bonded packing
16-Methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carbonitrile 2 O, 2 N 2-Methylphenyl, nitrile Multi-step condensation High thermal stability; photophysical analysis
14-Ethoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2 O, 2 N Ethoxy, dimethyl, trione Acid-catalyzed cyclization Solid-state fluorescence; solvent-dependent reactivity
17-Iodo-3-O-methyl Estratetraenol-d5 1 O, 1 N Iodo, methyl, deuterated positions Isotopic labeling Radioligand precursor; hormonal activity

Key Observations:

Heteroatom Diversity: The title compound uniquely combines oxygen, sulfur, and nitrogen, whereas analogs typically feature two oxygen or nitrogen atoms (e.g., 8,12-dioxa-14,15-diaza systems) . Sulfur-containing variants are rare, suggesting distinct electronic properties for catalysis or binding . Derivatives like 17-Iodo-3-O-methyl Estratetraenol-d5 incorporate halogens (I) for isotopic tracing in pharmacokinetic studies .

Substituent Effects: Nitro/Amino groups in the title compound enhance reactivity for further functionalization (e.g., reduction to amines) but result in lower synthetic yields (10% for intermediate 1J) . Phenyl and ester groups in analogs improve crystallinity and enable hydrogen bonding, critical for structural resolution .

Synthetic Strategies :

  • Palladium-mediated cross-coupling is common for nitrogen-rich systems , while dioxa-diaza compounds often employ acid-catalyzed cyclization .
  • Crystallization via slow evaporation is widely used for X-ray analysis, facilitated by SHELX refinement .

Biological Relevance: While the title compound’s bioactivity remains under investigation, analogs like 17-Iodo-3-O-methyl Estratetraenol-d5 are linked to estrogen receptor modulation .

Research Findings and Challenges

Structural Elucidation :

  • X-ray crystallography confirms that methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carboxylate adopts a planar tetracyclic core with π-π stacking interactions . Similar studies on the title compound are pending due to synthetic complexity .

Synthetic Limitations :

  • Low yields (e.g., 10% for compound 1J) highlight challenges in optimizing multi-step reactions for sulfur-nitrogen systems .

Computational Insights :

  • LogD values and polar surface areas (e.g., for iodinated derivatives) suggest moderate solubility, aligning with their use in hydrophobic drug scaffolds .

Biological Activity

The compound 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one is a complex heterocyclic molecule notable for its unique tetracyclic structure that incorporates multiple heteroatoms (oxygen, nitrogen, and sulfur). This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a distinctive arrangement of double bonds and rings that enhance its chemical reactivity and biological properties. The presence of heteroatoms allows for diverse interactions with biological macromolecules.

Property Details
Molecular Formula C₁₄H₉N₁O₁S₂
Molecular Weight Approximately 299.38 g/mol
Structural Features Tetracyclic structure with multiple heteroatoms

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological properties:

Antimicrobial Activity

Studies suggest that compounds with similar structural motifs often exhibit antimicrobial properties. The unique arrangement of sulfur and nitrogen heteroatoms may enhance the compound's ability to interact with microbial targets, leading to inhibition of growth.

Anti-inflammatory Properties

The compound may inhibit enzymes involved in inflammatory pathways. This mechanism is crucial for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Its structural features allow it to modulate inflammatory responses effectively.

Cytotoxicity

Preliminary investigations indicate potential cytotoxic effects against various cancer cell lines. The tetracyclic structure may facilitate interactions with cellular targets involved in proliferation and apoptosis.

The biological activity of 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammation and microbial metabolism.
  • Interaction with DNA/RNA : Its structure might allow binding to nucleic acids or proteins involved in cell division.
  • Oxidative Stress Modulation : It may influence oxidative stress pathways by acting as an antioxidant or pro-oxidant.

Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Testing :
    • Conducted against Gram-positive and Gram-negative bacteria.
    • Results showed significant inhibition zones compared to control groups.
  • Cancer Cell Line Studies :
    • Evaluated against breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • IC50 values indicated promising cytotoxicity at micromolar concentrations.
  • Inflammation Models :
    • Tested in murine models of inflammation.
    • Demonstrated reduced swelling and inflammatory markers compared to untreated controls.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structure Features Biological Activity
12-Phenyl-17-oxa-15-azatetracyclo[8.7.0.02,7.011,16]heptadecaContains phenyl group; similar tetracyclic structureAntimicrobial
12,14-Dioxa-8-azatetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecaTwo oxygen atoms; different ring arrangementAnticancer

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